

Tris(dimethylamino)borane reactivity with protic solvents

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Compound of Interest

Compound Name: *Tris(dimethylamino)borane*

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An In-depth Technical Guide on the Reactivity of **Tris(dimethylamino)borane** with Protic Solvents

Audience: Researchers, scientists, and drug development professionals.

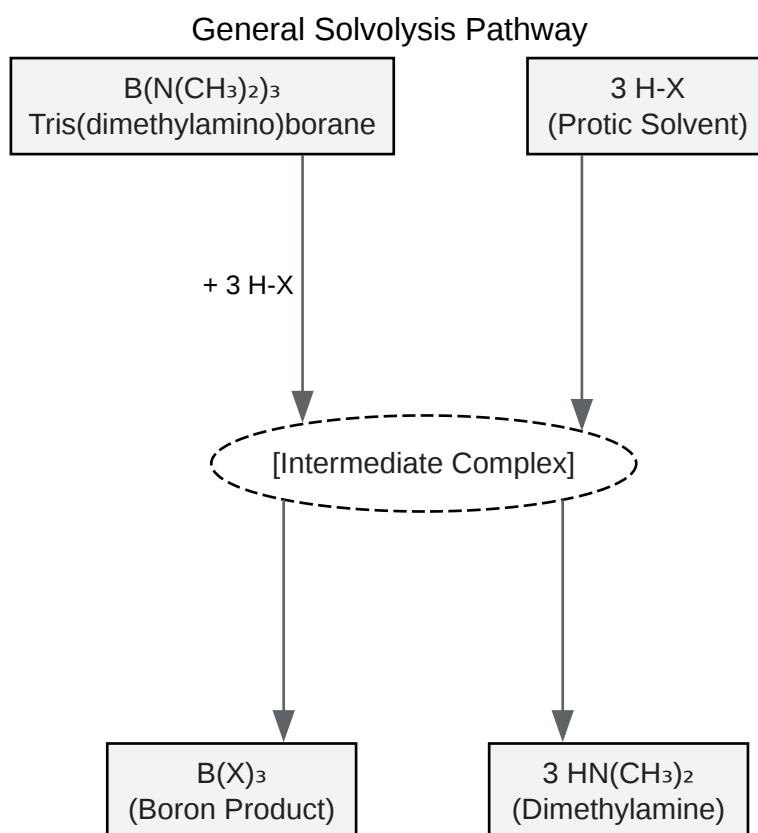
Introduction

Tris(dimethylamino)borane, with the chemical formula $B(N(CH_3)_2)_3$, is an organoborane compound widely utilized in organic synthesis.^{[1][2]} It is a highly flammable, air- and moisture-sensitive liquid.^{[1][3][4]} The core of its reactivity lies in the nature of the boron-nitrogen (B-N) bond. This bond possesses partial double bond character due to the donation of the nitrogen lone pair of electrons into the vacant p-orbital of the central boron atom. This interaction influences the compound's geometry and its susceptibility to attack by various reagents.

Protic solvents are molecules that can act as a proton source, containing a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. Common examples include water, alcohols, and primary or secondary amines. The interaction of **tris(dimethylamino)borane** with these solvents, a process known as solvolysis, is vigorous and leads to the cleavage of the B-N bonds. A thorough understanding of this reactivity is paramount for its safe handling, storage, and effective application as a synthetic reagent, particularly in transamination reactions.^{[1][2]}

Core Reactivity with Protic Solvents

The fundamental reaction of **tris(dimethylamino)borane** with a protic solvent (represented generally as H-X) involves the protonation of one of the nitrogen atoms, followed by or concurrent with the nucleophilic attack of the solvent's conjugate base (X^-) on the electron-deficient boron atom. This process results in the cleavage of a B-N bond and the elimination of dimethylamine, $HN(CH_3)_2$. Given the presence of three B-N bonds, this reaction can proceed in a stepwise manner until all dimethylamino groups have been substituted.

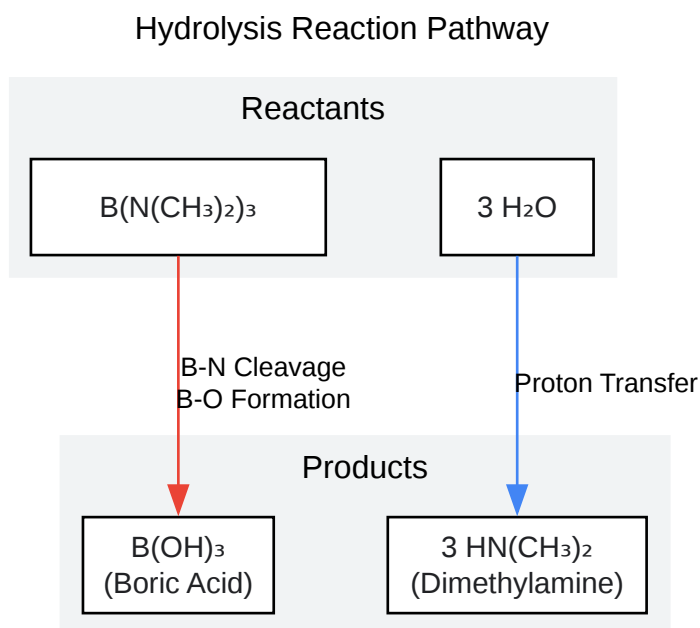
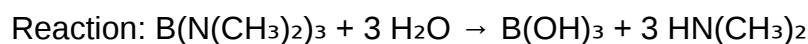


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Caption: General solvolysis of **tris(dimethylamino)borane** with a protic solvent (H-X).

Hydrolysis

Tris(dimethylamino)borane reacts readily with water, undergoing hydrolysis. This reaction is often vigorous and is the primary reason the compound must be handled under anhydrous conditions.^{[3][4]} The ultimate products of complete hydrolysis are boric acid and three equivalents of dimethylamine.



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Caption: Reaction pathway for the hydrolysis of **tris(dimethylamino)borane**.

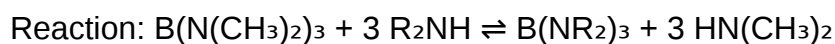
Alcoholysis

In the presence of alcohols (R-OH), **tris(dimethylamino)borane** undergoes alcoholysis. This reaction results in the formation of a trialkoxyborane, commonly known as a boric acid ester, and dimethylamine. The reaction proceeds stepwise, with each of the three dimethylamino groups being replaced by an alkoxy group.



Transamination

A synthetically useful reaction of **tris(dimethylamino)borane** is transamination, which occurs with primary (RNH₂) or secondary (R₂NH) amines.[1][2] This equilibrium-driven process involves heating the reactants, often in a solvent like toluene, to produce a new tris(amino)borane. The reaction is typically driven to completion by the removal of the more volatile dimethylamine byproduct.[5]



Quantitative Data

Direct kinetic data for the solvolysis of **tris(dimethylamino)borane** is not extensively reported in the literature. However, studies on the closely related compound dimethylamine-borane (DMAB) provide valuable insight into the reaction kinetics with protic solvents. The alcoholysis of DMAB has been shown to be intermediated by dihydrogen-bonded complexes.[6][7]

Table 1: Reaction Products with Various Protic Solvents

Protic Solvent Class	General Formula	Boron-containing Product	Byproduct
Water	H ₂ O	Boric Acid, B(OH) ₃	Dimethylamine
Alcohols	R-OH	Trialkoxyborane, B(OR) ₃	Dimethylamine
Primary Amines	R-NH ₂	Tris(alkylamino)borane, B(NHR) ₃	Dimethylamine

| Secondary Amines | R₂NH | Tris(dialkylamino)borane, B(NR₂)₃ | Dimethylamine |

Table 2: Kinetic Data for the Alcoholysis of Dimethylamine-Borane (DMAB) with Hexafluoroisopropanol (HFIP) in Acetone (for reference)

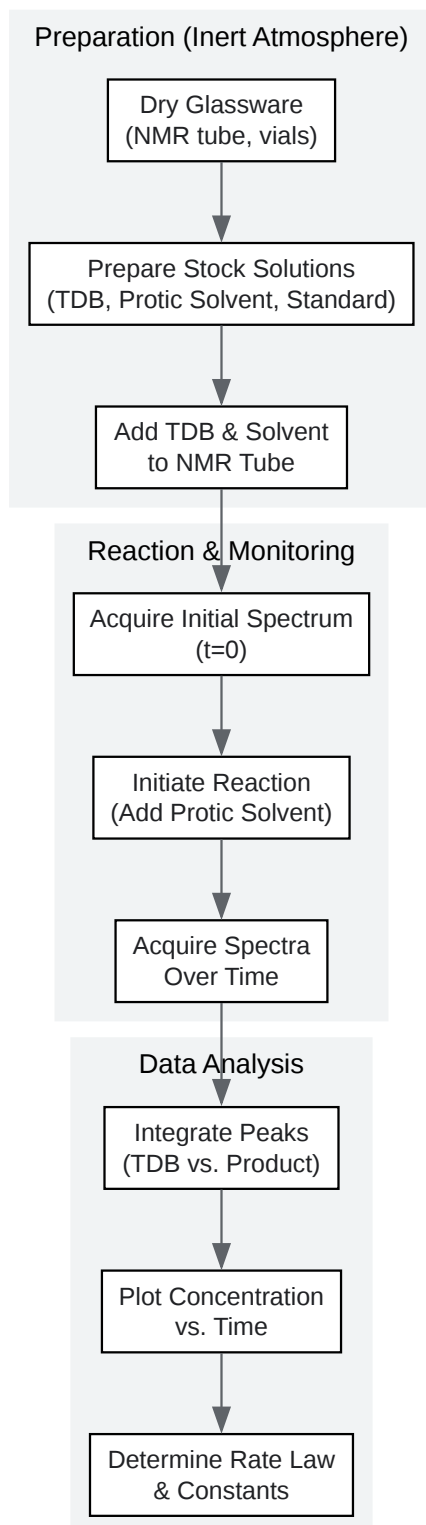
Temperature (K)	Rate Constant (k) (mol ⁻¹ ·s ⁻¹)	Activation Free Energy (ΔG‡) (kcal/mol)
270	(7.9 ± 0.1) × 10 ⁻⁴	21.1 (experimental)
310	(1.6 ± 0.1) × 10 ⁻³	-
298	-	23.8 (theoretical)

Data sourced from a study on DMAB, a related amine-borane, and presented here as an illustrative example of reaction kinetics.[6][7]

Experimental Protocols

Caution: **Tris(dimethylamino)borane** is highly flammable and reacts with moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.^[4] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, must be worn.^[4]

Experimental Workflow for Reactivity Analysis



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Caption: General workflow for kinetic analysis of solvolysis via NMR spectroscopy.

Protocol 1: NMR Monitoring of Alcoholysis

Objective: To qualitatively and kinetically monitor the reaction of **tris(dimethylamino)borane** with an alcohol using ^1H NMR spectroscopy.

Materials:

- **Tris(dimethylamino)borane**
- Anhydrous alcohol (e.g., methanol, ethanol)
- Anhydrous deuterated solvent (e.g., Benzene- d_6 , Toluene- d_8)
- Inert internal standard (e.g., mesitylene, hexamethylbenzene)
- NMR tubes with J. Young valves or septa
- Gas-tight syringes, Schlenk line/glovebox

Procedure:

- Preparation: Under an inert atmosphere, prepare stock solutions of **tris(dimethylamino)borane**, the chosen alcohol, and the internal standard in the deuterated solvent.
- Reaction Setup: In an NMR tube, add a known volume of the **tris(dimethylamino)borane** and internal standard stock solutions.
- Initial Spectrum: Cap the NMR tube, remove it from the inert atmosphere, and acquire an initial ^1H NMR spectrum. This will serve as the time-zero ($t=0$) point.
- Initiation: Return the tube to the inert atmosphere. Using a gas-tight syringe, rapidly inject a known volume of the alcohol stock solution into the NMR tube. Mix thoroughly.
- Monitoring: Immediately begin acquiring ^1H NMR spectra at regular time intervals. The disappearance of the N-CH_3 signal for **tris(dimethylamino)borane** and the appearance of signals for the trialkoxyborane and free dimethylamine should be observed.

- Analysis: Integrate the peaks corresponding to the starting material, product, and internal standard. Plot the concentration of **tris(dimethylamino)borane** versus time to determine the reaction kinetics.

Protocol 2: Preparative Scale Transamination with Di-n-butylamine

Objective: To synthesize Tris(di-n-butylamino)borane from **tris(dimethylamino)borane**.

Materials:

- **Tris(dimethylamino)borane**
- Di-n-butylamine
- Anhydrous toluene
- Schlenk flask equipped with a reflux condenser and a magnetic stir bar
- Distillation apparatus

Procedure:

- Setup: Assemble the Schlenk flask with the reflux condenser under an inert atmosphere.
- Charging Reactants: Charge the flask with **tris(dimethylamino)borane** (1 equivalent), di-n-butylamine (3.3 equivalents), and anhydrous toluene.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the evolution of dimethylamine (b.p. 7 °C), which will exit through the top of the condenser (vented to a bubbler). Continue reflux for 20-30 hours to ensure the complete removal of dimethylamine and drive the equilibrium towards the product.^[5]
- Workup: After cooling to room temperature, remove the toluene solvent under reduced pressure.
- Purification: The crude product, Tris(di-n-butylamino)borane, can be purified by fractional distillation under high vacuum to yield the pure product.

Safety and Handling

- Hazards: **Tris(dimethylamino)borane** is a highly flammable liquid and vapor (H225).[8] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas like nitrogen or argon.[4][9] It is recommended to store it refrigerated (2–8 °C).[4]
- Handling: Always handle in a properly operating chemical fume hood or glovebox.[4] Use non-sparking tools and take precautionary measures against static discharge.[10]
- Incompatible Materials: Avoid contact with strong oxidizing agents, water, acids, and other protic substances unless part of a controlled reaction.[3]
- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®) and dispose of it as hazardous waste. Do not use water.[3]

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References

- 1. 三 (二甲基氨基) 硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ereztech.com [ereztech.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Dihydrogen bond intermediated alcoholysis of dimethylamine-borane in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Tris(dimethylamino)borane | C₆H₁₈BN₃ | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4375-83-1 Name: Tris(dimethylamino)borane [xixisys.com]
- 10. Page loading... [wap.guidechem.com]
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